molecular formula C21H24N4O2S B4062256 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide

Cat. No.: B4062256
M. Wt: 396.5 g/mol
InChI Key: WMBMUOMHBAYINY-UHFFFAOYSA-N
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Description

2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.16199719 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiopharmaceutical Research

A study by Prabhakaran et al. (2006) explored a compound structurally similar to 2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide, specifically 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179). This compound, a 5-HT2A antagonist, was evaluated for its potential as a radiolabeled tracer for positron emission tomography (PET) imaging of 5-HT2A receptors in the brain. Although it showed good brain penetration, it was found unsuitable as a PET ligand due to lack of specific binding or tracer retention in the target regions of the brain (Prabhakaran et al., 2006).

Enzyme Inhibition Studies

Bekircan et al. (2015) researched derivatives of this compound, focusing on their inhibition of lipase and α-glucosidase. This study highlights the potential therapeutic applications of these compounds in treating diseases like obesity and diabetes, where enzyme inhibition plays a key role (Bekircan et al., 2015).

Pharmacological Synthesis

Virk et al. (2018) conducted a study on N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, synthesized through various methods including conventional and microwave-assisted protocols. This research is significant in pharmaceutical synthesis, as it explores the efficient production of compounds that could have therapeutic benefits. The synthesized compounds were evaluated for their inhibition potential against several enzymes, demonstrating their potential application in the treatment of diseases related to enzyme dysfunction (Virk et al., 2018).

Anticancer Research

A study by Bekircan et al. (2008) investigated 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, closely related to the compound , for their potential anticancer properties. These compounds were tested against a variety of cancer cell lines, indicating the possible application of this compound in oncological research (Bekircan et al., 2008).

Properties

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-15(17-7-5-4-6-8-17)22-20(26)14-28-21-24-23-19(25(21)2)13-16-9-11-18(27-3)12-10-16/h4-12,15H,13-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBMUOMHBAYINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NN=C(N2C)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide
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2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide
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2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide
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2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide
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2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide
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2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide

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